

Physicochemical Profiling & Technical Guide: 2-(2,3-Dichlorophenyl)benzoic Acid[1]

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Compound of Interest

Compound Name:	2-(2,3-Dichlorophenyl)benzoic acid
CAS No.:	1181385-35-2
Cat. No.:	B6363780

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Executive Summary

This technical guide provides an in-depth analysis of **2-(2,3-Dichlorophenyl)benzoic acid** (CAS: 1181385-35-2), a specialized biphenyl derivative. Distinct from the common Lamotrigine intermediate (2,3-dichlorobenzoic acid) and the NSAID precursor (2-[(2,3-dichlorophenyl)amino]benzoic acid), this compound represents a rigid biaryl scaffold with significant steric and electronic properties.

This document is designed for medicinal chemists and process engineers, focusing on the compound's physicochemical behavior, synthetic accessibility via Suzuki-Miyaura cross-coupling, and analytical characterization.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification

- IUPAC Name: **2-(2,3-Dichlorophenyl)benzoic acid**[1][2]

- CAS Registry Number: 1181385-35-2[1][2][3]
- Molecular Formula: C₁₃H₈Cl₂O₂[4]
- Molecular Weight: 267.11 g/mol [4]
- SMILES: OC(=O)C1=CC=CC=C1C2=C(Cl)C(Cl)=CC=C2
- Structural Class: Biaryl / Biphenyl-2-carboxylic acid derivative

Structural conformation & Atropisomerism

The core feature of this molecule is the biaryl bond connecting the benzoic acid ring to the 2,3-dichlorophenyl ring.

- Ortho-Substitution Effect: The presence of the carboxylic acid group at position 2 and the chlorine atom at position 2' creates significant steric hindrance.
- Torsion Angle: Unlike unsubstituted biphenyl (which has a torsion angle of ~44° in solution), the steric clash between the carboxylic acid and the 2'-chloro substituent forces the two phenyl rings into a nearly orthogonal arrangement (twist angle ~60-90°).
- Implication: This non-planar conformation disrupts

-conjugation between the rings, isolating their electronic systems and increasing lipophilicity by reducing the effective solvent-accessible surface area of the polar regions.

Part 2: Physicochemical Properties[5]

Thermodynamic & Solubility Profile

The following data synthesizes predicted values with comparative data from structural analogues (Biphenyl-2-carboxylic acid) to provide a robust operational profile.

Property	Value (Predicted/Analog)	Confidence	Operational Note
Melting Point	165 - 175 °C	High (Analog)	Expect sharp endotherm; lower than planar analogs due to twist.
Boiling Point	386.0 ± 27.0 °C	Medium (Calc)	Decomposition likely prior to boiling at atm pressure.
Density	1.397 ± 0.06 g/cm ³	Medium (Calc)	Higher density due to heavy chlorine atoms.
pKa (Acid)	3.62 ± 0.30	High (Calc)	Stronger acid than benzoic acid (pKa 4.2) due to field effect of Cl.
LogP (Lipophilicity)	3.8 - 4.2	High (Calc)	Highly lipophilic; poor aqueous solubility.
Solubility (Water)	< 0.05 mg/mL (pH 1.2)	High	Practically insoluble in acidic media.
Solubility (Organic)	High	High	Soluble in DMSO, DCM, MeOH, THF.

Deep Dive: Acidity (pKa) Mechanics

The pKa of 3.62 is notably lower than unsubstituted benzoic acid (4.20). This acidity enhancement is driven by two mechanisms:

- **Field Inductive Effect (-I):** The electron-withdrawing chlorine atoms on the adjacent ring exert a through-space field effect, stabilizing the carboxylate anion.
- **Steric Inhibition of Resonance:** The orthogonal twist prevents the phenyl ring from donating electron density into the carbonyl group via resonance. This destabilizes the un-ionized acid form relative to the anion, favoring ionization.

Solubility & Dissolution Logic

- pH Dependence: As a weak acid, solubility is pH-dependent.
 - pH < pKa (Simulated Gastric Fluid): Predominantly unionized; solubility is driven by LogP (~4.0). Very low.
 - pH > pKa + 2 (Simulated Intestinal Fluid): Predominantly ionized (carboxylate form). Solubility increases significantly (> 1 mg/mL) but may require co-solvents (surfactants) due to the lipophilic "grease ball" nature of the dichlorophenyl tail.

Part 3: Synthetic & Analytical Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

Since this compound is not a standard commodity chemical, it is best synthesized via palladium-catalyzed cross-coupling. This route ensures regioselectivity and high yield.

Reaction Scheme: 2-Carboxyphenylboronic acid + 1-Bromo-2,3-dichlorobenzene

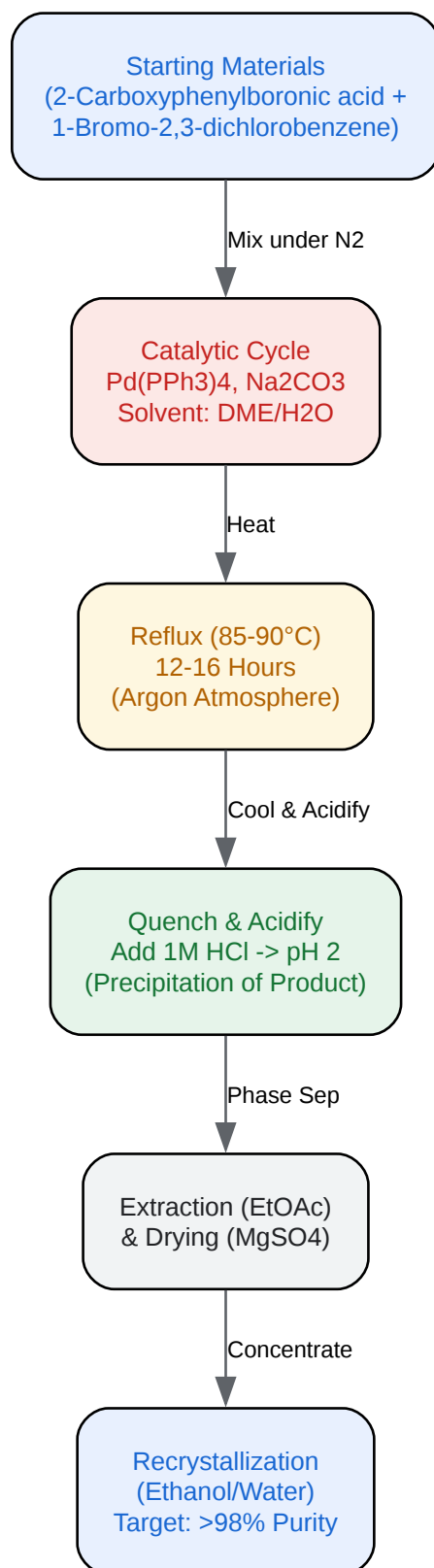
Product

Detailed Protocol

- Reagents:
 - 2-Carboxyphenylboronic acid (1.0 eq)
 - 1-Bromo-2,3-dichlorobenzene (1.0 eq) [Alternatively: 1-Iodo-2,3-dichlorobenzene for faster kinetics]
 - Catalyst: Pd(PPh₃)₄ (3-5 mol%)
 - Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)
 - Solvent: DME (Dimethoxyethane) / Water (3:1 ratio) or Dioxane/Water.
- Procedure:
 - Charge a reaction flask with the aryl halide and boronic acid.

- Dissolve in degassed solvent mixture under Nitrogen/Argon atmosphere.
- Add the base and then the Pd catalyst.
- Heat to reflux (approx. 85-90 °C) for 12-16 hours. Monitor by HPLC/TLC.
- Workup:
 - Cool to room temperature. Acidify with 1M HCl to pH ~2 (precipitates the acid).
 - Extract with Ethyl Acetate (3x).
 - Wash organic layer with brine, dry over MgSO₄, and concentrate.^[5]
 - Purification: Recrystallize from Ethanol/Water or Toluene to remove palladium residues and de-halogenated byproducts.

Visualization: Synthesis Workflow



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Caption: Step-by-step Suzuki-Miyaura coupling workflow for the synthesis of **2-(2,3-Dichlorophenyl)benzoic acid**.

Analytical Methodology (HPLC)

To validate purity, specifically separating the product from potential de-halogenated impurities (e.g., 2-(2-chlorophenyl)benzoic acid).

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: Acetonitrile.
- Gradient: 40% B to 90% B over 15 minutes. Hold 5 mins.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (aromatic rings) and 220 nm (carboxylate).
- Retention Logic: The target compound (LogP ~4.0) will elute late, likely after unsubstituted biphenyl acids but before fully chlorinated byproducts.

Part 4: Safety & Handling

- GHS Classification: Warning.
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Handling: Use standard PPE (gloves, goggles). Avoid dust formation.
- Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed to prevent moisture absorption (though not highly hygroscopic).

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